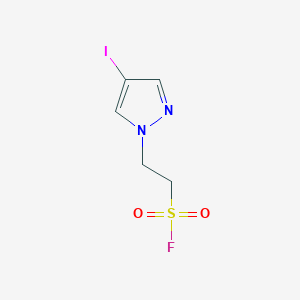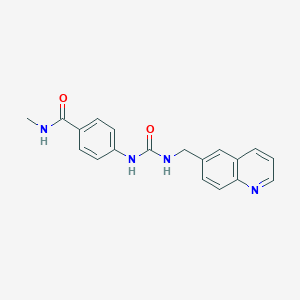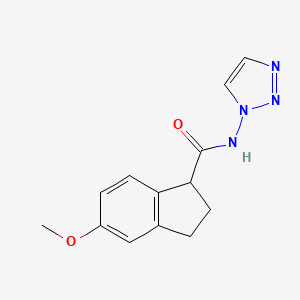![molecular formula C15H12FN3O3 B7445511 3-[(2-Fluoro-4-nitrophenyl)amino]-1-phenylazetidin-2-one](/img/structure/B7445511.png)
3-[(2-Fluoro-4-nitrophenyl)amino]-1-phenylazetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Fluoro-4-nitrophenyl)amino]-1-phenylazetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of a fluoro-nitrophenyl group and a phenyl group attached to the azetidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Fluoro-4-nitrophenyl)amino]-1-phenylazetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-lactam intermediates.
Introduction of the Fluoro-Nitrophenyl Group: The fluoro-nitrophenyl group can be introduced via a nucleophilic substitution reaction using 2-fluoro-4-nitroaniline as a starting material.
Attachment of the Phenyl Group: The phenyl group can be attached through a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-[(2-Fluoro-4-nitrophenyl)amino]-1-phenylazetidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted azetidinones with various functional groups.
科学的研究の応用
3-[(2-Fluoro-4-nitrophenyl)amino]-1-phenylazetidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 3-[(2-Fluoro-4-nitrophenyl)amino]-1-phenylazetidin-2-one involves its interaction with specific molecular targets and pathways. The fluoro-nitrophenyl group can participate in various biochemical interactions, while the azetidinone ring can act as a reactive site for binding to enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate: A related compound with similar structural features but different functional groups.
3-Fluoro-4-nitrophenol: Another compound with a fluoro-nitrophenyl group but lacking the azetidinone ring.
Uniqueness
3-[(2-Fluoro-4-nitrophenyl)amino]-1-phenylazetidin-2-one is unique due to the combination of the azetidinone ring and the fluoro-nitrophenyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
特性
IUPAC Name |
3-(2-fluoro-4-nitroanilino)-1-phenylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3/c16-12-8-11(19(21)22)6-7-13(12)17-14-9-18(15(14)20)10-4-2-1-3-5-10/h1-8,14,17H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBLASDJZYSJHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C2=CC=CC=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(dimethylamino)-6-methylpyridin-3-yl]-4-pyrazol-1-ylpyridine-2-carboxamide](/img/structure/B7445429.png)
![spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,1'-cyclobutane]-5-yl-[4-(triazol-1-yl)phenyl]methanone](/img/structure/B7445439.png)
![3-hydroxy-3-[2-[(2,5,6-trimethylpyrimidin-4-yl)amino]ethyl]-1H-indol-2-one](/img/structure/B7445440.png)

![5-[5-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]-3-pyridin-4-yl-1,2,4-oxadiazole](/img/structure/B7445444.png)
![N-(5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-d][1,3]thiazol-2-yl)-3,3-dimethylpyrrolidine-2-carboxamide](/img/structure/B7445451.png)
![1-[2-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]ethyl]-5-nitropyridin-2-one](/img/structure/B7445459.png)


![2-[(3-Methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B7445492.png)
![4-[6-(Trifluoromethyl)pyridin-3-yl]-1,4-diazepan-2-one](/img/structure/B7445499.png)
![N-[2-(2-methoxynaphthalen-1-yl)ethyl]-4-oxoazetidine-2-carboxamide](/img/structure/B7445505.png)
![4-[2-(5-bromopyridin-3-yl)pyrrolidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7445507.png)
![3,4-dimethyl-N-(1-oxothian-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7445519.png)
